REACTION_CXSMILES
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[CH3:1][C:2]1[NH:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1.Cl[CH2:11][CH2:12][CH2:13][OH:14]>>[OH:14][CH2:13][CH2:12][CH2:11][N:3]1[C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=[C:2]1[CH3:1]
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Name
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|
Quantity
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127 g
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Type
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reactant
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Smiles
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CC=1NC(=CN1)[N+](=O)[O-]
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Name
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|
Quantity
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500 g
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Type
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reactant
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Smiles
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ClCCCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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will be refluxed for 24 h
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Duration
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24 h
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Type
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CUSTOM
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Details
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Then, the excessive amount of 1-chloro-3-hydroxypropane will be removed via evaporation under a condition of 2660 Pa
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Type
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ADDITION
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Details
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To the residue, 200 ml of water will be added
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Type
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FILTRATION
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Details
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The mixture will be filtered
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Type
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CUSTOM
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Details
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The filtrate will be collected
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Type
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WASH
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Details
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The filter residue will be then rinsed with water
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Type
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CUSTOM
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Details
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The solution will be placed in the cold room overnight for crystallization
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The crystals will be filtered
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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The crude product will be recrystallized from ethyl acetate
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Name
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Type
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product
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Smiles
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OCCCN1C(=NC=C1[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |